Z-Trp-ome

Descripción general

Descripción

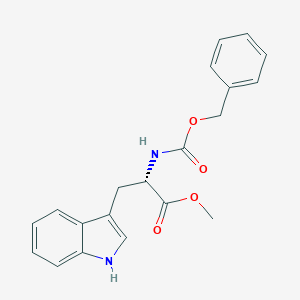

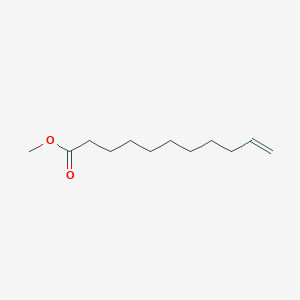

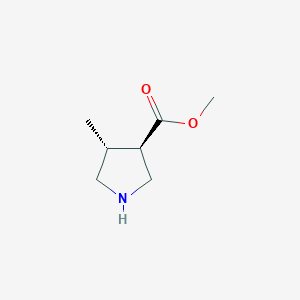

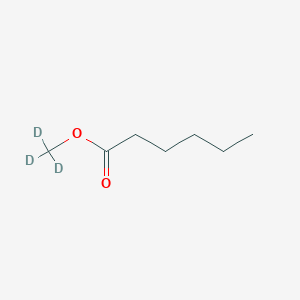

Z-Trp-ome, also known as Cbz-Trp-OMe, is a compound with the molecular formula C20H20N2O4 and a molecular weight of 352.39 . It appears as a light yellow to yellow powder or crystals or liquid .

Synthesis Analysis

Z-Trp-ome is used as a starting material for the synthesis of various herbicides and fungicides in the agrochemical industry. It is also used as a plant growth regulator and as a component in plant protection formulations . In the biotechnology industry, Z-Trp-ome is used as a substrate in the synthesis of peptides and proteins . It is a key intermediate in the synthesis of the ACE inhibitor enalapril, which is one of the most widely prescribed drugs for hypertension .Molecular Structure Analysis

The IUPAC name of Z-Trp-ome is methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoate . Its InChI Code is 1S/C20H20N2O4/c1-25-19(23)18(11-15-12-21-17-10-6-5-9-16(15)17)22-20(24)26-13-14-7-3-2-4-8-14/h2-10,12,18,21H,11,13H2,1H3,(H,22,24)/t18-/m0/s1 .Chemical Reactions Analysis

Z-Trp-ome has been found to be involved in various chemical reactions. For instance, it has been reported that tryptophan residues can be labelled with triazolinedione reagents (TAD), indicating that Z-Trp-ome can participate in such reactions .Physical And Chemical Properties Analysis

Z-Trp-ome is a light yellow to yellow powder or crystals or liquid . It has a molecular weight of 352.39 . The storage temperature is 2-8°C .Aplicaciones Científicas De Investigación

Biomedical Applications of Poly(N-isopropylacrylamide)-based Polymers

Summary of the Application

Poly(N-isopropylacrylamide) (PNIPAAm)-based polymers are temperature- and pH-responsive materials that have been extensively studied for applications in the biomedical field . These polymers undergo a reversible hydrophilic/hydrophobic phase transition in response to temperature .

Methods of Application

The polymers are synthesized and then modified to introduce sites that are responsive to physical and chemical stimuli. This allows them to undergo phase transitions in response to stimuli such as light, pH, oxidation/reduction, and enzyme activity .

Results or Outcomes

These polymers have been used in the separation and purification of (bio)pharmaceutical products and controlled cellular uptake . They have also been used in imaging and drug delivery applications .

Enzymatic Synthesis of Polypeptides

Summary of the Application

Proteases, enzymes originally used to cleave the amide bonds of proteins by hydrolysis, have been utilized for the enzymatic synthesis of peptide compounds . This method is environmentally benign, atom-economical, and stereo-/regioselective .

Methods of Application

Enzymatic polymerization of amino acid derivatives using proteases proceeds via the reverse reaction of hydrolysis, which is aminolysis, in an equilibrium . Polymerization is regulated by the substrate specificity of proteases .

Results or Outcomes

A great number of polypeptides, including homopolymers, random/block copolymers, and specific polymer architectures, such as star-shaped polymers, are synthesized by a protease-catalyzed polymerization technique .

Crystal Structure Elucidation of Tetrapeptide

Summary of the Application

The crystal structure of tetrapeptide FwKT (Phe-D-Trp-Lys-Thr), which is considered to represent an epitope for biomedically relevant hormone somatostatin, has been elucidated .

Methods of Application

The target molecule was successfully crystalized, solved and refined as a conjugate of the tetrapeptide moiety bearing a protective group DOTA at the N-terminus and methylated at the O-terminus .

Results or Outcomes

The crystal structure of the tetrapeptide was successfully determined .

Selective Labelling of Tryptophan

Summary of the Application

A broadly applicable method allows selective, rapid, and efficient chemical modification of the side chain of tryptophan amino acids in proteins . This platform enables systematic, proteome-wide identification of tryptophan residues, which can form a bond (called cation–π interaction) with positively charged molecules .

Methods of Application

The method, known as tryptophan chemical ligation by cyclization (Trp-CLiC), involves the use of N-sulfonyl oxaziridine reagents for selective labelling of tryptophan . The reagents modify tryptophan’s indole side chain in a manner resembling the formation of cyclized alkaloid natural products .

Results or Outcomes

Trp-CLiC offers a general platform for modifying tryptophan with high speed and selectivity over other amino acids, even across whole proteomes .

Site-Selective Protein Modification

Summary of the Application

Site-selective protein modification reactions are highly sought after by researchers in both academia and industry . Site-selectivity is of crucial importance for many applications from fundamental biology (fluorescent tagging) to therapeutic development (antibody–drug conjugates) .

Methods of Application

While amino acid selectivity can be achieved by exploiting the nucleophilic functionalities .

Results or Outcomes

This method allows for the selective modification of proteins, which has applications in a variety of fields, including biology and therapeutics .

Safety And Hazards

Z-Trp-ome is classified under GHS07 for safety. The hazard statements include H315, H319, and H335. Precautionary measures include avoiding breathing mist, gas, or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Propiedades

IUPAC Name |

methyl (2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-25-19(23)18(11-15-12-21-17-10-6-5-9-16(15)17)22-20(24)26-13-14-7-3-2-4-8-14/h2-10,12,18,21H,11,13H2,1H3,(H,22,24)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYWXSVJXETXGGQ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Trp-ome | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tris(1H-benzo[d][1,2,3]triazol-1-yl)methane](/img/structure/B153669.png)